molecular formula C8H16O2 B2578741 2-Methyl-2-(oxolan-2-yl)propan-1-ol CAS No. 1780622-89-0

2-Methyl-2-(oxolan-2-yl)propan-1-ol

Cat. No. B2578741
CAS RN: 1780622-89-0
M. Wt: 144.214
InChI Key: UXWYBSFRXYTKAD-UHFFFAOYSA-N
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Description

“2-Methyl-2-(oxolan-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 1780622-89-0 . It has a molecular weight of 144.21 and its IUPAC name is 2-methyl-2-(tetrahydrofuran-2-yl)propan-1-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(oxolan-2-yl)propan-1-ol” is 1S/C8H16O2/c1-8(2,6-9)7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Methyl-2-(oxolan-2-yl)propan-1-ol” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the web search results.

Scientific Research Applications

Intramolecular Cyclization and Oxetan Formation

The compound 2-Methyl-2-(oxolan-2-yl)propan-1-ol, under specific conditions, can undergo intramolecular cyclization leading to the formation of oxetans. This reaction pathway was observed in the study of 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its methyl analogs, which upon treatment with base in aqueous Me2SO, resulted in oxetans as the main products, showcasing the compound's reactivity towards cyclization reactions (Murai, Ono, & Masamune, 1976).

Heterocyclic Derivative Syntheses

2-Methyl-2-(oxolan-2-yl)propan-1-ol can also participate in heterocyclic derivative syntheses, as demonstrated by the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This reaction yields various heterocyclic compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives, highlighting the compound's versatility in organic synthesis (Bacchi et al., 2005).

Reaction with Mercaptans

The compound shows reactivity towards mercaptans, leading to the formation of 2,2-bis-(alkylthio)-propan-1-ols when 2-methyl-2-(hydroxymethyl)-1,3-dioxolan reacts with mercaptans under specific conditions. This reaction provides a method for obtaining sulfur-containing organic compounds, further demonstrating the compound's utility in chemical syntheses (Atavin et al., 1966).

Safety and Hazards

The safety information for “2-Methyl-2-(oxolan-2-yl)propan-1-ol” includes several hazard statements such as H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-2-(oxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,6-9)7-4-3-5-10-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWYBSFRXYTKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(oxolan-2-yl)propan-1-ol

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